N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide
Description
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide is a complex organic compound characterized by its unique structural features, including a hydroxyoxolan ring and a cyclohexene carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(5-3-2-4-6-12)11(15)13-9-7-16-8-10(9)14/h2-3,9-10,14H,4-8H2,1H3,(H,13,15)/t9-,10-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIPCSVXOUCFN-UVTZGIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)NC2COCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=CC1)C(=O)N[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide typically involves multiple steps:
Formation of the Hydroxyoxolan Ring: This step often starts with the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the oxolan ring.
Introduction of the Cyclohexene Moiety: The cyclohexene ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the oxolan ring can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the carboxamide group are key functional groups that facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-1-methylcyclohex-3-ene-1-carboxamide is unique due to the presence of both the hydroxyoxolan ring and the cyclohexene carboxamide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
